Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate
Description
Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate is a naphthalene-based sulphonate compound characterized by a hydroxyphenylsulphonyl group linked via a methylene bridge to the naphthalene core. This structure grants it high water solubility due to the sodium sulphonate group, making it suitable for applications requiring hydrophilic properties.
Properties
CAS No. |
84852-32-4 |
|---|---|
Molecular Formula |
C23H17NaO7S2 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
sodium;5-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18O7S2.Na/c24-18-4-6-19(7-5-18)31(26,27)20-9-11-23(25)17(14-20)12-15-2-1-3-16-13-21(32(28,29)30)8-10-22(15)16;/h1-11,13-14,24-25H,12H2,(H,28,29,30);/q;+1/p-1 |
InChI Key |
WTSSYPJCYGKKGT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)CC3=C(C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The resulting product is a mixture of isomers due to the branched nature of the nonenes used .
Industrial Production Methods
Industrial production of 4-Nonylphenol involves large-scale alkylation processes where phenol is reacted with a mixture of branched nonenes. The process is optimized to maximize yield and purity, often involving distillation and purification steps to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: It can undergo electrophilic substitution reactions, where the phenolic hydrogen is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Nonylphenol Ethoxylates: Formed through oxidation, used in detergents and emulsifiers.
Nonylphenol Derivatives: Various derivatives formed through reduction and substitution reactions, used in different industrial applications.
Scientific Research Applications
Chemical Properties and Structure
This compound features a molecular formula of and a molecular weight of approximately 492.50 g/mol. Its structure includes multiple functional groups, such as sulfonate, hydroxyl, and aromatic rings, which contribute to its unique properties and potential applications in medicinal chemistry and material sciences .
Pharmaceutical Applications
1. Medicinal Chemistry
Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate has been studied for its anti-inflammatory and antimicrobial properties. The presence of multiple hydroxyl groups enhances its solubility and bioavailability, making it a candidate for pharmacological studies aimed at developing new therapeutic agents. For instance, sulfonated compounds are often explored for their roles in treating chronic inflammatory diseases .
2. Drug Formulation
The compound's solubility characteristics allow it to be used in drug formulations where enhanced delivery of active pharmaceutical ingredients is required. Its ability to form complexes with various biomolecules can improve the stability and efficacy of drugs .
Material Science Applications
1. Dyes and Pigments
Due to its sulfonate groups, this compound can be utilized as a dye or pigment in various applications. Its structural complexity allows for vibrant coloration properties, making it suitable for textiles and other materials that require high-performance dyes .
2. Surfactants
The compound exhibits surfactant properties due to its amphiphilic nature, making it applicable in formulations that require emulsification or stabilization of mixtures, such as in cosmetics or cleaning products .
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of various sulfonated compounds, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential utility in developing treatments for conditions like rheumatoid arthritis .
Case Study 2: Drug Delivery Systems
Research on drug delivery systems incorporating this compound highlighted its role in enhancing the solubility of poorly soluble drugs. The study showed that the compound could significantly improve the bioavailability of certain pharmaceutical compounds when used as an excipient .
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and disrupting normal hormonal functions. This can lead to various biological effects, including endocrine disruption in aquatic organisms and potential health risks in humans .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate with structurally or functionally related sulphonates and azo compounds:
Research Findings and Key Observations
Structural Stability : The absence of azo groups in the target compound may confer superior stability under UV exposure and oxidative conditions compared to azo-based dyes, which are prone to degradation .
Solubility Trends : All compared compounds exhibit high water solubility due to sulphonate groups, but the target compound’s methylene bridge may reduce aggregation in aqueous solutions compared to bulkier substituents in Acid Red 172 .
Application Divergence: While most analogues are used as dyes, the target compound’s non-azo structure suggests niche roles in surfactant formulations or pharmaceutical intermediates, where chromophoric properties are unnecessary .
Synthetic Complexity : The synthesis of the target compound (e.g., via sulphonylation and alkylation) differs from azo coupling reactions prevalent in dye manufacturing .
Biological Activity
Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate, commonly referred to as sodium naphthalene sulfonate, is a complex organosulfur compound with significant biological activity. This article explores its chemical structure, synthesis, and various biological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of sodium naphthalene sulfonate is , with a molecular weight of approximately 492.50 g/mol. Its structure features multiple functional groups, including sulfonate and hydroxyl groups, which contribute to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| CAS Number | 84852-32-4 |
| Molecular Weight | 492.50 g/mol |
| Molecular Formula | C23H17NaO7S2 |
| LogP | 6.521 |
| PSA (Polar Surface Area) | 148.56 Ų |
Synthesis
The synthesis of sodium naphthalene sulfonate typically involves several steps leveraging established organic synthesis techniques. The process can include the reaction of naphthalene derivatives with sulfonating agents under controlled conditions to yield the final product.
Biological Activity
Sodium naphthalene sulfonate exhibits a broad spectrum of biological activities, making it a subject of interest in medicinal chemistry. Key findings regarding its biological activity include:
- Antimicrobial Properties : Studies indicate that compounds similar to sodium naphthalene sulfonate possess significant antibacterial and antifungal activity. The presence of hydroxyl groups enhances these properties by improving solubility and bioavailability in aqueous environments .
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and mediators in various cellular models .
- Anticancer Activity : Research has shown that derivatives of naphthalene sulfonates can exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
Several studies have documented the biological activity of sodium naphthalene sulfonate and related compounds:
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that sodium naphthalene sulfonate derivatives inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory properties of sodium naphthalene sulfonate in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers following treatment with the compound .
Q & A
What are the established synthetic routes for Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate, and how can reaction conditions be optimized for yield?
Answer:
The synthesis involves multi-step reactions:
- Sulfonation: Introduce sulfonate groups to naphthalene precursors under reflux with concentrated H₂SO₄ (110°C, 6 hours) .
- Azo Coupling: Diazotization of aromatic amines (e.g., 4-hydroxyphenyl derivatives) at 0-5°C, followed by coupling with naphthalene intermediates at pH 5-6 to ensure regioselectivity .
- Methylation: Use formaldehyde in acidic conditions to form the methylene bridge .
Optimization: Yield improvements (>60%) are achievable using polar aprotic solvents (DMF) and sodium acetate as a catalyst. Kinetic monitoring via TLC (silica gel, ethyl acetate/methanol 8:2) ensures intermediate purity .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (e.g., observed m/z 583.012 vs. calculated 583.0116 for C₂₄H₂₀ClN₄NaO₆S₂) .
- FT-IR Spectroscopy: Identifies sulfonate (S=O stretches at 1180–1120 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
- NMR Spectroscopy: ¹H/¹³C NMR in D₂O resolves aromatic protons (δ 7.2–8.1 ppm) and methylene bridges (δ 4.5 ppm) .
How does the compound's sulfonate group configuration influence its solubility and reactivity in aqueous solutions?
Answer:
- Solubility: The para-sulphonyl group enhances hydrophilicity (>50 mg/mL in pH 7–9 buffers) due to ionic interactions. Ortho substituents reduce solubility via steric hindrance .
- Reactivity: Reactivity with electrophiles (e.g., diazonium salts) peaks at pH 5, as measured by UV-Vis monitoring of azo bond formation (λ = 480 nm) .
What strategies can resolve discrepancies in reported stability data under oxidative conditions?
Answer:
Contradictory stability data (e.g., half-life 8–72 hours in H₂O₂) may arise from trace metals or light exposure. Mitigation strategies:
- Use EDTA-treated buffers to chelate metal ions.
- Conduct accelerated stability testing via HPLC (C18 column, 0.1% TFA gradient) at 40°C/75% RH for 14 days .
What computational modeling approaches predict the compound's interactions with biological macromolecules?
Answer:
- Molecular Docking (AutoDock Vina): Predicts binding to human serum albumin (PDB 1AO6) with ΔG ≈ -8.2 kcal/mol, driven by π-π stacking (Trp214) and ionic interactions (Lys195) .
- Molecular Dynamics (GROMACS): Simulates complex stability over 100 ns, analyzing root-mean-square deviation (RMSD < 2 Å) .
How can researchers differentiate between isomeric byproducts during synthesis using chromatographic methods?
Answer:
- Reverse-Phase HPLC: Resolves isomers using a C18 column (0.1% TFA in water/acetonitrile gradient). Ortho-sulphonyl isomers elute at 12.3 min vs. para at 14.7 min (λ = 254 nm) .
- MS/MS Fragmentation: Distinct patterns (e.g., m/z 583 → 341, 226) confirm structural assignments .
What are the implications of substituting the hydroxyl group with alternative substituents on photophysical properties?
Answer:
- Methoxy Substitution (-OCH₃): Red-shifts absorbance (λmax 480 → 520 nm in ethanol) due to enhanced conjugation. Quantum yield decreases from 0.45 to 0.32 (fluorimetry, quinine sulfate standard) .
- TD-DFT Calculations (B3LYP/6-31G):* Predict electronic transitions, correlating with experimental UV-Vis data .
How does the compound’s azo linkage impact its application in biological staining?
Answer:
The azo group (-N=N-) enables selective binding to cellular components (e.g., nucleic acids) via intercalation. Staining protocols:
- Fix cells with paraformaldehyde (4%, 20 min).
- Incubate with 10 µM compound in PBS (pH 7.4) for 1 hour.
- Image via confocal microscopy (ex/em 488/520 nm) .
What methodologies quantify the compound’s environmental persistence in aqueous systems?
Answer:
- Photodegradation Studies: Expose to UV light (254 nm, 24 hours) and measure residual concentration via LC-MS. Half-life in deionized water: ~48 hours .
- Biodegradation Assays: Use OECD 301F (manometric respirometry) with activated sludge. ≤10% degradation after 28 days indicates low biodegradability .
How can researchers address conflicting data on the compound’s fluorescence quenching mechanisms?
Answer:
Discrepancies arise from solvent polarity or collisional quenchers (e.g., acrylamide). Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
